molecular formula C11H9FN2O B6442215 2-(2-fluorophenoxy)-3-methylpyrazine CAS No. 2548986-45-2

2-(2-fluorophenoxy)-3-methylpyrazine

Cat. No. B6442215
CAS RN: 2548986-45-2
M. Wt: 204.20 g/mol
InChI Key: BNFMWSUQBFJARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-3-methylpyrazine (2-FPM) is an organic compound belonging to the class of pyrazines. Pyrazines are a group of chemical compounds that are widely used in a variety of applications such as food additives, pharmaceuticals, and agrochemicals. 2-FPM is a particularly interesting compound due to its unique properties, which make it a promising candidate for a variety of applications.

Mechanism of Action

Target of Action

The primary target of 2-(2-fluorophenoxy)-3-methylpyrazine is Interleukin-8 (IL8) . It plays a crucial role in neutrophil activation and is released from several cell types in response to an inflammatory stimulus .

Mode of Action

The compound interacts with its targets by inhibiting the biosynthesis of acetyl-coenzyme A carboxylase (ACCase) . ACCase is a key enzyme in fatty acid biosynthesis . By inhibiting ACCase, the compound restricts the synthesis of fatty acids within the weed, leading to its death .

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway . The inhibition of ACCase disrupts this pathway, leading to a deficiency in necessary fatty acids . This disruption affects the downstream effects related to the growth and development of the weed .

Pharmacokinetics

Similar compounds like cyhalofop-butyl, an aryloxyphenoxypropionate herbicide, have been shown to have low aqueous solubility and are non-volatile .

Result of Action

The result of the compound’s action is the death of the targeted weeds . By inhibiting the ACCase enzyme, the compound prevents the synthesis of necessary fatty acids, leading to the death of the weed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s low aqueous solubility and non-volatile nature suggest that it may be more effective in dry environments . Additionally, it may be persistent in some water systems, indicating that it could have prolonged effects in aquatic environments .

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-3-methylpyrazine is a relatively easy compound to synthesize and study in the laboratory setting. One of the main advantages of using this compound in laboratory experiments is that it is relatively inexpensive compared to other compounds. Additionally, this compound is relatively stable, making it an ideal candidate for laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

Given the potential of 2-(2-fluorophenoxy)-3-methylpyrazine as a biomarker for disease diagnosis and as an anticancer agent, there are a number of potential future directions for research. One potential direction for research is to further investigate the mechanism of action of this compound in order to better understand its potential applications. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for a variety of diseases. Additionally, research could be conducted to explore the potential of this compound as a food additive or as a dietary supplement. Finally, research could be conducted to explore the potential of this compound as an industrial chemical, such as a dye or a catalyst.

Synthesis Methods

2-(2-fluorophenoxy)-3-methylpyrazine can be synthesized via a variety of methods, including the use of a Grignard reaction, a microemulsion-based reaction, and a palladium-catalyzed reaction. The Grignard reaction is a chemical reaction that involves the formation of a Grignard reagent, which is then used to form a variety of organic compounds. The microemulsion-based reaction involves the use of a surfactant to form a microemulsion, which is then used to form the desired compound. The palladium-catalyzed reaction involves the use of a palladium-containing catalyst to form the desired compound.

Scientific Research Applications

2-(2-fluorophenoxy)-3-methylpyrazine has been studied in a variety of scientific contexts, including its use as a biomarker for disease diagnosis and its potential as an anticancer agent. In terms of disease diagnosis, this compound has been studied as a potential biomarker for the early detection of Alzheimer’s disease. Additionally, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Biochemical Analysis

Biochemical Properties

2-(2-fluorophenoxy)-3-methylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, in cancer cell lines, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell growth and survival . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways . In vivo studies have also indicated potential long-term effects on tissue function and homeostasis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo phase II reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . The compound may also undergo post-translational modifications, such as phosphorylation or acetylation, which can direct it to specific organelles or compartments within the cell .

properties

IUPAC Name

2-(2-fluorophenoxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-11(14-7-6-13-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFMWSUQBFJARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.